

# Etelcalcetide clinical trial design phase III

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

Get Quote

## Phase III Clinical Trial Designs

Etelcalcetide's phase III clinical program consisted of multiple randomized, controlled trials across different geographical regions and comparator groups.

| Trial Characteristic | Block et al. Pivotal Trials (2017)                                    | Fukagawa et al. Japanese Trial (2017)                            | DUET Trial (2020)                                               |
|----------------------|-----------------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------|
| Design               | Two parallel, randomized, double-blind, placebo-controlled trials [1] | Randomized, double-blind, placebo-controlled, parallel-group [2] | Multicenter, open-label, randomized, parallel-group [3]         |
| Treatment Duration   | 26 weeks [1]                                                          | 12 weeks [2]                                                     | 12 weeks [3]                                                    |
| Patient Population   | CKD with SHPT on hemodialysis; iPTH >400 pg/mL [1]                    | Japanese HD patients with iPTH $\geq$ 300 pg/mL [2]              | Japanese maintenance HD patients with iPTH $\geq$ 240 pg/mL [3] |
| Sample Size          | 1,023 total across two trials [1]                                     | 155 patients (78 etelcalcetide, 77 placebo) [2]                  | 124 patients randomized [3]                                     |

| Trial Characteristic    | Block et al. Pivotal Trials (2017)                      | Fukagawa et al. Japanese Trial (2017)       | DUET Trial (2020)                                           |
|-------------------------|---------------------------------------------------------|---------------------------------------------|-------------------------------------------------------------|
| <b>Treatment Arms</b>   | Etelcalcetide vs. placebo [1]                           | Etelcalcetide vs. placebo [2]               | 3 arms: E+D, E+Ca, Control [3]                              |
| <b>Primary Endpoint</b> | Proportion with >30% reduction from baseline in PTH [1] | Proportion with serum iPTH 60-240 pg/mL [2] | Proportion with ≥50% iPTH reduction and iPTH ≤240 pg/mL [3] |
| <b>Key Results</b>      | 74-75% achieved primary endpoint vs. 8-10% placebo [1]  | 59.0% achieved target vs. 1.3% placebo [2]  | 90.0% (E+D), 56.8% (E+Ca), 19.5% (control) [3]              |



[Click to download full resolution via product page](#)

## Key Efficacy Outcomes

Etelcalcetide demonstrated robust efficacy across multiple clinical trials and treatment settings.

| Efficacy Measure             | Etelcalcetide Performance          | Control Group             | Statistical Significance     |
|------------------------------|------------------------------------|---------------------------|------------------------------|
| >30% PTH Reduction           | 74.6% (pooled analysis) [1]        | 8.9% (placebo) [1]        | P < 0.001 [1]                |
| PTH ≤300 pg/mL               | 51.4% (pooled analysis) [1]        | 4.8% (placebo) [1]        | P < 0.001 [1]                |
| PTH 60-240 pg/mL             | 59.0% (Japanese trial) [2]         | 1.3% (placebo) [2]        | P < 0.001 [2]                |
| PTH <600 pg/mL               | 76.5% (pooled analysis) [4]        | Not reported              | Not specified                |
| >50% PTH Reduction           | 52.4% (vs. cinacalcet) [5]         | 40.2% (cinacalcet) [5]    | Superiority demonstrated [5] |
| Reduction in Serum Calcium   | Significant decrease [1]           | No significant change [1] | P < 0.001 [1]                |
| Reduction in Serum Phosphate | Significant decrease [1]           | No significant change [1] | P < 0.001 [1]                |
| Reduction in FGF-23          | 72% reduction (Japanese trial) [2] | No significant change [2] | Significant [2]              |



[Click to download full resolution via product page](#)

## Detailed Experimental Protocols

## Patient Selection and Randomization

**Inclusion Criteria:**

- Adult patients ( $\geq 20$  years) with chronic kidney disease on hemodialysis three times weekly for  $\geq 90$  days [2]
- Elevated intact PTH levels:  $>400$  pg/mL in global trials [1],  $\geq 300$  pg/mL in Japanese trial [2],  $\geq 240$  pg/mL in DUET trial [3]
- Corrected serum calcium  $\geq 8.4$  mg/dL [2]
- Dialysate calcium concentration  $\geq 2.25$  mEq/L [2]

**Exclusion Criteria:**

- Primary hyperparathyroidism [2]
- Parathyroidectomy within 90 days before screening [2]
- Symptomatic angina pectoris or chronic heart failure [2]
- Uncontrollable diabetes or hypertension [2]

**Randomization and Stratification:** Patients were randomized using dynamic allocation methods with stratification based on:

- Baseline serum iPTH levels ( $<500$ ,  $\geq 500$ - $<700$ ,  $\geq 700$  pg/mL) [2]
- Corrected serum calcium levels ( $\geq 8.4$ - $\leq 10.0$  mg/dL,  $>10.0$  mg/dL) [2]
- Previous cinacalcet use (with or without washout period) [2]
- Geographic region and recent cinacalcet use in global trials [1]

## Dosing and Administration Protocol

**Initial Dose:**

- Etelcalcetide 5 mg administered three times per week at the end of hemodialysis [1]
- Injection into the venous line of the dialysis circuit during or after rinse-back [1]

**Dose Titration:**

- Titration at weeks 5, 9, 13, and 17 based on predialysis iPTH and corrected calcium [1]
- Incremental increases of 2.5 mg or 5 mg to maximum of 15 mg [1]
- Dose not increased if: iPTH  $\leq 300$  pg/mL, serum calcium  $<8.3$  mg/dL, symptomatic hypocalcemia, or investigator judgment [1]
- Dose withheld if: iPTH  $<100$  pg/mL (two consecutive measurements), corrected calcium  $<7.5$  mg/dL, or symptomatic hypocalcemia [1]

**Concomitant Medications:**

- Phosphate binders and vitamin D sterols permitted with stable dosing from 14 days before screening [2]
- Cinacalcet required washout period of 4 weeks before screening [1]
- Bisphosphonates, human PTH, and denosumab prohibited from 24 weeks before screening [2]

## Efficacy and Safety Assessments

**Primary Efficacy Endpoints:**

- Proportion of patients with >30% reduction from baseline in mean PTH during weeks 20-27 (assessment phase) [1]
- Proportion of patients with serum iPTH between 60-240 pg/mL (Japanese target) [2]

**Secondary Efficacy Endpoints:**

- Proportion of patients with PTH  $\leq$ 300 pg/mL [1]
- Percent change from baseline in serum iPTH, corrected calcium, and phosphate [2]
- Changes in bone turnover markers (bone-specific alkaline phosphatase, TRACP-5b) [2]
- Changes in fibroblast growth factor-23 (FGF-23) levels [2]

**Safety Monitoring:**

- Adverse events collection throughout study [2]
- Laboratory measurements (serum calcium, phosphate, albumin) weekly [2]
- Vital signs and 12-lead electrocardiograms [2]
- Anti-etelcalcetide antibody assessment [2]

**Statistical Analysis:**

- Sample size calculations assumed 35% response in etelcalcetide vs. 10% in placebo [2]
- Primary analysis used Mantel-Haenszel test stratified by baseline factors [2]
- Full analysis set included all patients receiving at least one dose with at least one efficacy assessment [2]

## Safety and Tolerability Findings

The safety profile of etelcalcetide was consistent across phase III trials, with hypocalcemia being the most significant adverse effect.

| Safety Parameter         | Etelcalcetide (%)            | Placebo (%)                  | Cinacalcet (%)          |
|--------------------------|------------------------------|------------------------------|-------------------------|
| Any Adverse Event        | Similar to placebo [2]       | Similar to etelcalcetide [2] | Comparable [5]          |
| Blood Calcium Decrease   | 63.8 [1]                     | 10.1 [1]                     | 59.8 [5]                |
| Symptomatic Hypocalcemia | 7.0 [1]                      | 0.2 [1]                      | ~3.5 (estimated) [5]    |
| Muscle Spasms            | 11.5 [1]                     | 6.6 [1]                      | Not specified           |
| Nausea                   | Increased vs. placebo [1]    | Lower than etelcalcetide [1] | Higher GI incidence [5] |
| Vomiting                 | Increased vs. placebo [1]    | Lower than etelcalcetide [1] | Higher GI incidence [5] |
| Paresthesia              | 4.6 [1]                      | 0.6 [1]                      | Not specified           |
| QTc Prolongation         | 2.5x higher than placebo [1] | Baseline rate [1]            | Not specified           |

## Discussion and Implementation Considerations

### Unique Pharmacological Properties

Etelcalcetide's design as a D-amino acid peptide with reversible covalent binding to the calcium-sensing receptor differentiates it from small molecule calcimimetics [5]. Its intravenous administration at the end of hemodialysis takes advantage of its unique pharmacokinetic profile, where the drug is rapidly cleared if administered before dialysis but maintained when given post-dialysis [6]. The biotransformation through

disulfide exchange with serum albumin creates a reservoir effect that maintains sustained activity between dialysis sessions [6].

## Clinical Implementation Insights

The DUET trial provided important insights into managing etelcalcetide-induced hypocalcemia, demonstrating that active vitamin D was more effective than calcium carbonate in correcting hypocalcemia (90.0% vs. 56.8% achievement of primary endpoint), though the calcium carbonate group showed better phosphate control [3]. This suggests that treatment strategies should be individualized based on patient-specific factors including calcium and phosphate levels.

## Future Directions

While the phase III program established etelcalcetide's efficacy and safety, real-world evidence continues to accumulate. A retrospective analysis of 1,983 patients new to etelcalcetide showed 64% achieved >30% PTH reduction in clinical practice, confirming the effectiveness observed in controlled trials [4]. Further research opportunities include exploring extended dosing intervals, combination therapies with newer phosphate control agents, and potential applications in other forms of hyperparathyroidism.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]
2. A phase 3, multicentre, randomized, double-blind, placebo ... [pmc.ncbi.nlm.nih.gov]
3. A Prospective, Randomized Clinical Trial of Etelcalcetide in ... [pmc.ncbi.nlm.nih.gov]
4. Efficacy - Parsabiv® (etelcalcetide) [parsabivhcp.com]

5. Etelcalcetide - an overview | ScienceDirect Topics [sciencedirect.com]

6. Determination of Etelcalcetide Biotransformation and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide clinical trial design phase III]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b527487#etelcalcetide-clinical-trial-design-phase-iii]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com